molecular formula C13H12BrNO2S B2589053 (5-Bromo-1-benzothiophen-2-yl)(morpholino)methanone CAS No. 439107-98-9

(5-Bromo-1-benzothiophen-2-yl)(morpholino)methanone

Cat. No.: B2589053
CAS No.: 439107-98-9
M. Wt: 326.21
InChI Key: ONSQTENCLAUKIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-1-benzothiophen-2-yl)(morpholino)methanone is a brominated benzothiophene derivative featuring a morpholino methanone functional group. These compounds are synthesized for applications in medicinal chemistry and materials science, often leveraging the morpholino group’s electron-donating properties and the aromatic system’s stability . The bromine atom at the 5-position of the benzothiophene ring likely enhances lipophilicity and influences reactivity, making it a candidate for further functionalization or biological studies .

Properties

IUPAC Name

(5-bromo-1-benzothiophen-2-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2S/c14-10-1-2-11-9(7-10)8-12(18-11)13(16)15-3-5-17-6-4-15/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSQTENCLAUKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC3=C(S2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301320200
Record name (5-bromo-1-benzothiophen-2-yl)-morpholin-4-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820056
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

439107-98-9
Record name (5-bromo-1-benzothiophen-2-yl)-morpholin-4-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-1-benzothiophen-2-yl)(morpholino)methanone typically involves the following steps:

    Bromination: The starting material, benzothiophene, undergoes bromination to introduce a bromine atom at the 5-position.

    Formylation: The brominated benzothiophene is then subjected to formylation to introduce a formyl group at the 2-position.

    Morpholino Addition: Finally, the formylated intermediate reacts with morpholine under suitable conditions to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the benzothiophene ring.

    Condensation Reactions: The formyl group can engage in condensation reactions with various amines and hydrazines to form imines and hydrazones.

Common Reagents and Conditions:

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzothiophenes can be obtained.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced benzothiophene derivatives.

Scientific Research Applications

(5-Bromo-1-benzothiophen-2-yl)(morpholino)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (5-Bromo-1-benzothiophen-2-yl)(morpholino)methanone exerts its effects is largely dependent on its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby influencing cellular pathways and processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a morpholino methanone core with several analogs, but differences in aromatic systems and substituents lead to distinct properties:

Compound Name Molecular Formula Key Structural Features Hazard Statements (GHS) Synthesis Yield (if reported)
(5-Bromo-1-benzothiophen-2-yl)(morpholino)methanone Not provided in evidence Benzothiophene, bromo, morpholino N/A N/A
(5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone C₁₂H₁₃BrFNO₂ Phenyl ring, bromo, fluoro, methyl H315, H319, H335 N/A
Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone C₂₀H₂₁NO₂ Cyclopropane, phenyl, phenoxy N/A 53%
(5-Bromo-2-furyl)[...]methanone C₁₆H₁₃BrFN₂O₂S Furan, bromo, fluorobenzylthio-imidazoline N/A N/A
  • Substituents : Bromine increases molecular weight and lipophilicity, while fluorine () or sulfur-containing groups () may alter bioavailability or metabolic pathways .

Biological Activity

(5-Bromo-1-benzothiophen-2-yl)(morpholino)methanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and research findings.

Chemical Structure and Properties

The compound features a benzothiophene moiety substituted with a bromine atom and a morpholino group attached to a carbonyl function. The unique structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate the activity of enzymes involved in inflammatory responses and cancer progression, showing promise as an anti-inflammatory and anticancer agent.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain benzothiophene derivatives possess notable activity against various bacterial strains, suggesting potential applications in treating infectious diseases .

Anticancer Activity

Several studies have evaluated the anticancer potential of benzothiophene derivatives. The compound has shown activity against different cancer cell lines, including renal and breast cancer cells. For example, a related compound demonstrated moderate potency against human tumor cell lines, with selectivity profiles indicating potential for further development .

Case Studies

  • Antitumor Evaluation : A study evaluated the antitumor activity of several benzothiophene derivatives, including those structurally related to this compound. The results indicated that certain analogues exhibited significant cytotoxicity against cancer cell lines, supporting the hypothesis that modifications in the benzothiophene structure can enhance biological activity .
  • Mechanistic Insights : Another investigation focused on the mechanism of action of benzothiophene derivatives, revealing that these compounds could inhibit key enzymes involved in cancer cell proliferation. The study highlighted the importance of structural features in determining the potency and selectivity of these compounds .

Table 1: Summary of Biological Activities

Activity TypeCompoundTarget/AssayResult
AntimicrobialBenzothiophene DerivativeVarious Bacterial StrainsSignificant inhibition observed
AnticancerRelated AnalogueHuman Tumor Cell LinesModerate cytotoxicity noted
Enzyme InhibitionBenzothiophene DerivativeTrypanothione ReductaseCompetitive inhibition (Ki = 1 μM)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Bromo-1-benzothiophen-2-yl)(morpholino)methanone, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling, depending on the bromine substitution pattern. For example, analogous benzothiophene derivatives are synthesized using palladium-catalyzed cross-coupling reactions, with yields optimized by controlling catalyst loading (e.g., Pd(PPh₃)₄) and reaction temperature (80–100°C) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product with >95% purity .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the benzothiophene core and morpholine substituents. Look for characteristic shifts (e.g., benzothiophene protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C₁₃H₁₀BrNO₂S; exact mass: 331.96 g/mol) .
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>97%) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow OSHA and ACS guidelines:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .
  • Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

  • Methodological Answer : Cross-validate results using:

  • Dose-Response Curves : Test across multiple concentrations (e.g., 1 nM–100 µM) to identify IC₅₀ discrepancies .
  • Assay Controls : Include positive controls (e.g., kinase inhibitors for enzymatic studies) and validate cell viability via MTT assays .
  • Structural Confirmation : Re-analyze compound integrity post-assay using LC-MS to rule out degradation .

Q. What strategies are effective for studying the compound’s mechanism of action in kinase inhibition?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., MAPK or PI3K targets) .
  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity .
  • Mutagenesis Studies : Introduce point mutations (e.g., T487A in PI3Kγ) to validate binding residues via IC₅₀ shifts .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

  • Methodological Answer :

  • Co-Solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin (10 mM) to enhance solubility without cytotoxicity .
  • Prodrug Design : Synthesize phosphate or morpholino ester prodrugs for improved bioavailability .
  • Dynamic Light Scattering (DLS) : Monitor aggregate formation in PBS (pH 7.4) to adjust formulation .

Q. What crystallographic data are available for structural analogs, and how can they inform SAR studies?

  • Methodological Answer :

  • X-ray Diffraction : Reference analogous structures (e.g., 1-(5-Bromo-1-benzofuran-2-yl)ethanone, CCDC 948765) to analyze bond angles and plan SAR modifications .
  • DFT Calculations : Optimize geometries using Gaussian09 at the B3LYP/6-31G* level to predict electronic effects of substituents (e.g., fluoro vs. bromo) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.